molecular formula C10H8N4OS B361979 5-(1H-benzimidazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol CAS No. 332128-57-1

5-(1H-benzimidazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B361979
CAS No.: 332128-57-1
M. Wt: 232.26g/mol
InChI Key: XVFMCINOUYEXJL-UHFFFAOYSA-N
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Description

5-(1H-benzimidazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that features a benzimidazole moiety linked to an oxadiazole ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-benzimidazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol typically involves the following steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Formation of Oxadiazole Ring: The oxadiazole ring is formed by reacting hydrazine derivatives with carbon disulfide in the presence of a base, followed by cyclization.

    Coupling Reaction: The benzimidazole and oxadiazole moieties are then coupled through a methylene bridge using formaldehyde or other methylene donors under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(1H-benzimidazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The benzimidazole moiety can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.

    Reduction: Metal hydrides such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated, alkylated, or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.

    Medicine: Potential therapeutic agent for treating infections and certain types of cancer.

    Industry: Used in the development of new materials with specific properties such as conductivity and stability.

Mechanism of Action

The mechanism of action of 5-(1H-benzimidazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways Involved: Inhibition of enzyme activity, disruption of microbial cell walls, and interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as 2-(1H-benzimidazol-2-yl)aniline and 2-(1H-benzimidazol-2-yl)benzoic acid.

    Oxadiazole Derivatives: Compounds such as 2,5-diphenyl-1,3,4-oxadiazole and 2-(4-nitrophenyl)-5-phenyl-1,3,4-oxadiazole.

Uniqueness

5-(1H-benzimidazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol is unique due to its combined structural features of benzimidazole and oxadiazole rings, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

5-(1H-benzimidazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol is a compound that has gained attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with various reagents to form the oxadiazole ring. The reaction conditions often include the use of acid chlorides or other coupling agents to facilitate the formation of the thiol group attached to the oxadiazole structure. The characterization of synthesized compounds is usually performed using spectroscopic methods such as IR, NMR, and mass spectrometry.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antimicrobial properties. For instance, a study evaluated various derivatives against common bacterial strains like Staphylococcus aureus and Escherichia coli. The results demonstrated that certain oxadiazole derivatives showed promising antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 100 µg/mL .

CompoundTarget BacteriaMIC (µg/mL)
AStaphylococcus aureus25
BEscherichia coli50
CPseudomonas aeruginosa100

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation in prostate (PC-3), colon (HCT-116), and breast (MCF7) cancer cell lines. Notably, IC50 values were reported in the low micromolar range, indicating potent activity against these cancer types .

Cell LineIC50 (µM)
PC-30.67
HCT-1160.80
MCF70.87

The mechanism by which this compound exerts its biological effects is believed to involve the induction of apoptosis in cancer cells. This is supported by studies showing that compounds in this class can activate caspase pathways and inhibit cell survival signaling pathways such as EGFR and IL-6 .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a recent study published in the African Journal of Chemistry, a series of benzimidazole derivatives were synthesized and tested for their antimicrobial efficacy. Among them, one derivative exhibited an MIC of 25 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity
A comprehensive evaluation of various oxadiazole derivatives demonstrated that those containing the benzimidazole moiety exhibited significant cytotoxicity against several cancer cell lines. The study highlighted that modifications on the oxadiazole ring could enhance anticancer activity, leading to further investigations into structure-activity relationships .

Properties

IUPAC Name

5-(benzimidazol-1-ylmethyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4OS/c16-10-13-12-9(15-10)5-14-6-11-7-3-1-2-4-8(7)14/h1-4,6H,5H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFMCINOUYEXJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=NNC(=S)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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